1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Scientific Research Applications
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and catalysts.
Preparation Methods
The synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine involves several steps. One common method includes the [2+2] cycloaddition reaction to form the azetidine ring, followed by functionalization with the difluorobenzoyl and methanesulfonyl groups. The reaction conditions typically involve the use of metal catalysts and specific reagents to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Ring-opening reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or block receptor sites, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine can be compared with other azetidine-based compounds, such as:
- 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid
- 1-(3,4-difluorobenzoyl)azetidine
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O4S/c1-26(24,25)21-6-4-19(5-7-21)16(23)12-9-20(10-12)15(22)11-2-3-13(17)14(18)8-11/h2-3,8,12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULIKMDSIDQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.